rac 8'-Acetylene Abscisic Acid Methyl Ester

Beschreibung

Eigenschaften

IUPAC Name |

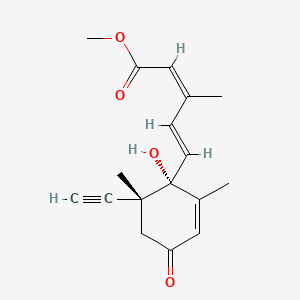

methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-6-16(4)11-14(18)10-13(3)17(16,20)8-7-12(2)9-15(19)21-5/h1,7-10,20H,11H2,2-5H3/b8-7+,12-9-/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBVECHZVPKHDS-JQOGSSFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)OC)/C)O)(C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746903 |

Source

|

| Record name | Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192987-96-5 |

Source

|

| Record name | Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

rac 8'-Acetylene Abscisic Acid Methyl Ester structure and function

An In-Depth Technical Guide to rac 8'-Acetylene Abscisic Acid Methyl Ester

Abstract: This technical guide provides a comprehensive overview of rac 8'-Acetylene Abscisic Acid Methyl Ester, a potent synthetic analog of the plant hormone abscisic acid (ABA). We delve into its unique molecular structure, the mechanism underpinning its enhanced biological activity, and its applications as a powerful chemical probe for researchers in plant science and as a potential agent for agricultural innovation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable compound.

Introduction: The Quest for a Persistent Abscisic Acid

Abscisic acid (ABA) is a cornerstone phytohormone that orchestrates a multitude of critical processes in plants, including seed dormancy, stomatal regulation, and adaptive responses to environmental stressors like drought and cold.[1] Despite its central role, the practical and experimental application of exogenous ABA is often hampered by its rapid metabolic inactivation within plant tissues.[2] The primary route of ABA catabolism is the oxidation of its 8'-methyl group, a reaction catalyzed by cytochrome P450 monooxygenases, specifically the CYP707A family of enzymes, to form 8'-hydroxy ABA, which is then converted to the biologically inactive phaseic acid.[3][4][5]

This rapid degradation necessitates the use of high concentrations and repeated applications, complicating experimental design and limiting agricultural potential. To overcome this, synthetic analogs have been developed. Among the most effective is rac 8'-Acetylene Abscisic Acid Methyl Ester (hereafter AAMe), a molecule engineered for metabolic persistence and, consequently, enhanced potency. This guide will explore the chemical and biological properties that make AAMe a superior tool for dissecting ABA signaling pathways.

Molecular Profile and Physicochemical Properties

AAMe is a synthetic analog of ABA, meaning it is not naturally occurring but is designed to mimic the function of the endogenous hormone.[6] Its structure retains the core skeleton of ABA but features two critical modifications: an acetylene group at the C-8' position and a methyl ester at the C-1 carboxyl group.

-

The 8'-Acetylene Group: This modification is the key to the molecule's enhanced stability. The triple bond of the acetylene moiety effectively blocks the oxidative action of ABA 8'-hydroxylase (CYP707A enzymes), the primary catalyst for ABA degradation.[3][7] By resisting catabolism, AAMe persists longer in plant tissues, leading to a sustained and more potent biological response.

-

The Methyl Ester Group: The esterification of the carboxylic acid can improve the lipophilicity of the molecule, potentially aiding its uptake and transport within plant tissues. Inside the cell, non-specific esterases can cleave this group, releasing the active, acid form of the molecule.

Table 1: Physicochemical Properties of rac 8'-Acetylene Abscisic Acid Methyl Ester

| Property | Value | Source |

| CAS Number | 192987-96-5 | [6][8] |

| Molecular Formula | C₁₇H₂₀O₄ | [8] |

| Molecular Weight | 288.34 g/mol | [8] |

| Synonyms | PBI 429, (2Z,4E)-rel-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic Acid Methyl Ester | [8] |

| Physical Form | Solid (Typically) | N/A |

| Storage | 2-8°C, Refrigerator | [8] |

Mechanism of Action: Bypassing Degradation to Amplify Signaling

The primary functional advantage of AAMe lies in its ability to act as a persistent ABA agonist. It achieves this by directly engaging the ABA signaling pathway while circumventing the primary mechanism of its inactivation.

Inhibition of ABA Catabolism

Natural ABA is rapidly hydroxylated at the 8' position by CYP707A enzymes.[5] The presence of the acetylene group on AAMe makes the molecule resistant to this enzymatic oxidation.[7] Some evidence suggests that C8'-acetylated ABA analogs can act as irreversible inhibitors of this enzyme family.[7] This metabolic stability ensures a longer half-life in planta, allowing the compound to exert a more prolonged and powerful effect compared to an equivalent dose of natural ABA.

Caption: ABA Catabolism vs. 8'-Acetylene ABA Resistance.

Activation of the Core ABA Signaling Pathway

Once inside the cell and potentially hydrolyzed to its active acid form, the molecule functions as an agonist by binding to the PYR/PYL/RCAR family of ABA receptors. This binding event initiates a well-characterized signaling cascade:

-

Receptor Binding: 8'-Acetylene ABA binds to the PYR/PYL/RCAR receptor, inducing a conformational change.

-

PP2C Inhibition: The ABA-receptor complex then binds to and inhibits Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[4][9]

-

SnRK2 Activation: The inhibition of PP2Cs relieves their suppressive action on SNF1-related protein kinases (SnRK2s).[9]

-

Downstream Phosphorylation: The now-active SnRK2s phosphorylate various downstream targets, including AREB/ABF transcription factors.

-

Gene Expression: These activated transcription factors translocate to the nucleus and modulate the expression of numerous ABA-responsive genes, leading to physiological changes such as stomatal closure, stress tolerance, and regulation of fruit development.[9]

Caption: The Core ABA Signaling Pathway Activated by an ABA Analog.

Biological Functions and Research Applications

The enhanced stability and potency of AAMe make it a valuable tool in both fundamental research and applied agricultural science. Studies have shown that its biological activity can be significantly higher—in some cases 10-fold greater—than that of natural ABA.[3][10]

Key Physiological Effects:

-

Stomatal Regulation: AAMe is highly effective at inducing stomatal closure, thereby reducing water loss through transpiration. This makes it a powerful tool for studying drought stress responses.[7]

-

Fruit Development: It has been investigated for its role in fruit set and abscission. In apples, it was shown to reduce fruit set, suggesting its potential use as a chemical thinning agent.[3][10]

-

Stress Tolerance: By mimicking a strong and persistent ABA signal, AAMe can be used to study the genetic and molecular networks that confer tolerance to abiotic stresses. It was instrumental in demonstrating that the regulation of ABA catabolism is as crucial as ABA synthesis in conferring water stress tolerance.[7]

-

Seed Germination and Dormancy: Like ABA, it can inhibit seed germination and modulate dormancy, allowing for precise investigation of these processes.[11]

Table 2: Comparative Efficacy of ABA vs. (+)-8'-Acetylene ABA in Apple

| Parameter | Treatment | Concentration for Effect | Relative Potency | Source |

| Leaf Abscission | S-Abscisic Acid (ABA) | > 250 mg·L⁻¹ | 1x | [3][10] |

| (+)-8'-Acetylene ABA | > 25 mg·L⁻¹ | ~10x | [3][10] | |

| Stomatal Conductance | S-Abscisic Acid (ABA) | - | 1x | [3][10] |

| (+)-8'-Acetylene ABA | - | ~10x | [3][10] |

Experimental Protocols and Methodologies

The trustworthiness of experimental data relies on robust and reproducible protocols. Below is a representative workflow for utilizing AAMe to investigate its effect on plant physiology.

Preparation of Stock Solutions

Causality: AAMe is typically a solid that is not readily soluble in water. A concentrated stock solution in an organic solvent is required for accurate dilution into aqueous buffers or growth media.

-

Weighing: Accurately weigh 2.88 mg of rac 8'-Acetylene Abscisic Acid Methyl Ester (MW = 288.34 g/mol ).

-

Solubilization: Dissolve the solid in 1 mL of 100% ethanol or DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Workflow: Stomatal Conductance Assay in Arabidopsis thaliana

This protocol outlines the use of AAMe to quantify its effect on stomatal aperture, a classic ABA-mediated response.

Caption: Experimental Workflow for Stomatal Conductance Assay.

Detailed Steps:

-

Plant Material: Use well-watered, 4-5 week old Arabidopsis thaliana (Col-0) plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod).

-

Treatment Solutions: Prepare fresh treatment solutions by diluting the 10 mM AAMe stock solution into a stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl). A final concentration of 1-10 µM is typically effective. Prepare a mock control solution containing the same final concentration of the solvent (e.g., 0.1% ethanol).

-

Leaf Incubation: Excise healthy, mature rosette leaves and float them, abaxial side down, on the opening buffer in a petri dish. Place under strong light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.

-

Application of AAMe: Replace the opening buffer with the prepared treatment or control solutions. Continue to incubate under the same light conditions for a further 2 hours.

-

Microscopy: Remove a leaf and apply a thin layer of medical adhesive (e.g., Hollister) to the abaxial surface. Once dry, carefully peel off the adhesive to create an epidermal impression. Mount the impression on a microscope slide.

-

Data Acquisition: Using a light microscope (40x objective), capture images of at least 20-30 stomata per leaf from at least 3-5 biological replicate leaves per treatment.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. Calculate the aperture ratio (width/length). Compare the average aperture ratios between control and AAMe-treated samples using an appropriate statistical test. The expected result is a significant reduction in stomatal aperture in the AAMe-treated leaves.

Conclusion and Future Perspectives

rac 8'-Acetylene Abscisic Acid Methyl Ester is more than just a synthetic analog; it is a precision tool that has advanced our understanding of ABA's role in plant biology. Its defining feature—resistance to metabolic degradation—provides researchers with a means to deliver a stable and potent ABA signal, thereby untangling complex physiological responses from the variable of hormone catabolism. Future research may focus on leveraging this persistence for agricultural applications, such as developing novel plant growth regulators to enhance drought tolerance or manage fruit load in commercial crops. Furthermore, its use in "-omics" studies (transcriptomics, proteomics) will continue to illuminate the downstream genetic and protein networks governed by sustained ABA signaling.

References

-

Nguyen, C. H., & Yan, D. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. ResearchGate. Available at: [Link]

-

Rose, P. A., et al. (1997). 8'-Methylene Abscisic Acid (An Effective and Persistent Analog of Abscisic Acid). Plant Physiology. Available at: [Link]

-

McArtney, S. J., et al. (2014). Effects of S-Abscisic Acid and (+)-8'-Acetylene Abscisic Acid on Fruit Set and Stomatal Conductance in Apple. HortScience. Available at: [Link]

-

Pharmaffiliates. (n.d.). rac 8'-Acetylene Abscisic Acid Methyl Ester. Available at: [Link]

-

Liao, X., et al. (2023). Abscisic acid biosynthesis, metabolism and signaling in ripening fruit. Frontiers in Plant Science. Available at: [Link]

-

Krochko, J. E., et al. (1998). (+)-Abscisic Acid 8'-Hydroxylase Is a Cytochrome P450 Monooxygenase. Plant Physiology. Available at: [Link]

-

Chen, G., et al. (2024). Essential role of ABA signaling and related transcription factors in phenolic acid and lignin synthesis during muskmelon wound healing. Frontiers in Plant Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280896, Abscisic Acid. PubChem. Available at: [Link]

-

Saini, S., et al. (2021). Abscisic Acid: Role in Fruit Development and Ripening. Plants. Available at: [Link]

Sources

- 1. Abscisic Acid | C15H20O4 | CID 5280896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abscisic Acid: Role in Fruit Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hort [journals.ashs.org]

- 4. Abscisic acid biosynthesis, metabolism and signaling in ripening fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rac 8’-Acetylene Abscisic Acid Methyl Ester | 192987-96-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Essential role of ABA signaling and related transcription factors in phenolic acid and lignin synthesis during muskmelon wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hort [journals.ashs.org]

- 11. 8[prime]-Methylene Abscisic Acid (An Effective and Persistent Analog of Abscisic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8'-Acetylene Abscisic Acid (ABA) Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for 8'-Acetylene ABA Methyl Ester

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's life cycle and its response to environmental challenges. Its therapeutic and agricultural potential, however, is curtailed by its rapid in-vivo degradation. The primary metabolic pathway responsible for this degradation is the hydroxylation of the 8'-methyl group, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP707A family. This initial oxidative step leads to the formation of the unstable intermediate 8'-hydroxy ABA, which readily isomerizes to the less active phaseic acid.

To circumvent this metabolic vulnerability, synthetic analogues of ABA are being explored. Among these, 8'-acetylene ABA stands out. The introduction of an acetylene group at the 8'-position effectively blocks the metabolic hydroxylation, thereby enhancing the molecule's biological persistence and potential efficacy. This guide provides a comprehensive technical overview of a plausible synthetic pathway for 8'-acetylene ABA methyl ester, a derivative designed for increased stability and research applicability.

I. Strategic Overview of the Synthesis

The synthesis of 8'-acetylene ABA methyl ester is a multi-step process that hinges on the strategic modification of the naturally occurring 8'-hydroxy ABA, a primary metabolite of ABA. The core of this strategy involves the introduction of an acetylene moiety at the 8'-position via a Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. The overall synthetic plan can be dissected into four key stages:

-

Preparation and Protection of the Starting Material: Securing the 8'-hydroxy ABA precursor and protecting its reactive functional groups to ensure regioselectivity in the subsequent steps.

-

Activation of the 8'-Position: Conversion of the 8'-hydroxyl group into a suitable leaving group, such as a halide, to facilitate the subsequent cross-coupling reaction.

-

Sonogashira Coupling: The palladium- and copper-catalyzed cross-coupling of the activated 8'-position with a protected acetylene source.

-

Deprotection and Esterification: Removal of the protecting groups and the final esterification of the carboxylic acid to yield the target molecule, 8'-acetylene ABA methyl ester.

This strategic approach is visualized in the following workflow diagram:

Caption: A high-level overview of the synthetic workflow for 8'-acetylene ABA methyl ester.

II. Detailed Synthetic Protocol

Step 1: Preparation and Protection of 8'-Hydroxy ABA

The starting material, 8'-hydroxy ABA, is a natural metabolite of ABA. For synthetic purposes, it can be obtained through biotransformation of ABA using specific microorganisms or plant cell cultures expressing ABA 8'-hydroxylase, or potentially through chemical conversion from the more stable phaseic acid.

Given the presence of a carboxylic acid and a tertiary alcohol, protection of these functional groups is crucial to prevent unwanted side reactions in the subsequent steps.

Protocol 1: Protection of 8'-Hydroxy ABA

-

Esterification of the Carboxylic Acid: The carboxylic acid can be converted to its methyl ester by reaction with diazomethane in diethyl ether at 0°C. This method is highly efficient but requires caution due to the toxic and explosive nature of diazomethane. Alternatively, less hazardous methods such as reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) can be employed.

-

Protection of the Tertiary Alcohol: The 1'-hydroxyl group can be protected as a silyl ether, for instance, by reacting the methyl-esterified intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF. This protecting group is robust under the conditions of the subsequent steps and can be readily removed later.

Step 2: Activation of the 8'-Hydroxyl Group

The key transformation in this synthesis is the introduction of the acetylene group at the 8'-position. This is achieved via a Sonogashira coupling, which requires the conversion of the 8'-hydroxyl group into a good leaving group, such as a halide (iodide or bromide).

Protocol 2: Halogenation of the 8'-Position

-

Conversion to 8'-Iodo-ABA derivative: The protected 8'-hydroxy ABA derivative can be converted to the corresponding 8'-iodo derivative using a variety of methods. A common approach for converting allylic alcohols to allylic iodides is the use of iodine, triphenylphosphine, and imidazole in a suitable solvent like dichloromethane. This reaction proceeds under mild conditions and is generally high-yielding.

Step 3: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Protocol 3: Sonogashira Coupling Reaction

-

Reaction Setup: The 8'-iodo-ABA derivative is dissolved in an appropriate solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the reaction base. To this solution, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) salt (e.g., copper(I) iodide) are added.

-

Addition of the Alkyne: A protected terminal alkyne, such as trimethylsilylacetylene, is then added to the reaction mixture. The use of a silyl-protected alkyne prevents self-coupling of the alkyne (Glaser coupling).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Step 4: Deprotection and Final Esterification

The final steps of the synthesis involve the removal of the protecting groups and the formation of the methyl ester of the carboxylic acid.

Protocol 4: Deprotection and Esterification

-

Desilylation of the Alkyne: The trimethylsilyl group on the acetylene can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or by reaction with potassium carbonate in methanol.

-

Removal of the TBDMS Protecting Group: The TBDMS group on the 1'-hydroxyl can be removed under acidic conditions, for example, with a solution of hydrogen fluoride in pyridine (HF-pyridine) or with a milder acid such as acetic acid in THF/water.

-

Methyl Esterification: If the carboxylic acid was not protected as a methyl ester in the initial step, or if the protecting group was removed during the deprotection steps, the final esterification can be carried out at this stage. A convenient method is the reaction with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux.[2] Another mild method involves the use of trimethylsilyldiazomethane.

The overall synthetic pathway is depicted in the following diagram:

Caption: A detailed chemical workflow for the synthesis of 8'-acetylene ABA methyl ester.

III. Quantitative Data and Characterization

The successful synthesis of 8'-acetylene ABA methyl ester and its intermediates requires rigorous characterization at each step. The following table summarizes the expected analytical data for the key compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| 8'-Hydroxy ABA Methyl Ester | C₁₆H₂₂O₅ | 294.34 | Signals for methyl ester, vinyl protons, ring protons, and methyl groups. | Signals for ester carbonyl, carboxylic acid, olefinic carbons, and aliphatic carbons. |

| Protected 8'-Iodo-ABA | C₂₂H₃₅IO₄Si | 534.50 | Shift in the signal for the 8'-protons. | Shift in the signal for the 8'-carbon. |

| Protected 8'-(Trimethylsilylethynyl)-ABA | C₂₇H₄₂O₄Si₂ | 498.79 | Appearance of a signal for the trimethylsilyl group. | Appearance of signals for the acetylenic carbons. |

| 8'-Acetylene ABA Methyl Ester | C₁₇H₂₀O₄ | 292.34 | Appearance of a signal for the acetylenic proton. | Signals for the acetylenic carbons. |

IV. Conclusion and Future Perspectives

The synthesis of 8'-acetylene ABA methyl ester represents a significant step towards the development of metabolically stable ABA analogues. The outlined pathway, centered around the strategic use of protecting groups and a key Sonogashira coupling reaction, provides a viable route to this promising molecule. Further optimization of each step, particularly the activation of the 8'-position and the Sonogashira coupling conditions, will be crucial for achieving high overall yields. The availability of 8'-acetylene ABA methyl ester will undoubtedly facilitate further research into the physiological roles of ABA and the development of novel plant growth regulators and therapeutic agents.

V. References

-

Saito, S., et al. (2004). The Arabidopsis cytochrome P450 CYP707A encodes ABA 8'-hydroxylases: key enzymes in ABA catabolism. The Plant Cell, 16(5), 1362-1377.

-

Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature, 448(7152), 497-500.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Esterification. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link].

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link].

Sources

An Investigator's Guide to the Biological Activity of rac 8'-Acetylene ABA Methyl Ester: A Framework for Discovery

Abstract: The phytohormone abscisic acid (ABA) is a cornerstone of plant development and abiotic stress resilience. Its inherent chemical instability, however, has driven the synthesis of structural analogs designed for enhanced potency and persistence.[1] rac 8'-Acetylene ABA methyl ester (CAS 192987-96-5) is one such synthetic analog, yet its specific biological activities and mechanism of action remain largely uncharacterized in peer-reviewed literature.[2][3] This technical guide moves beyond a simple recitation of facts to provide a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and elucidate the biological function of this promising molecule. We present a logical progression of experimental protocols, from foundational bioassays to deep mechanistic studies, explaining the scientific causality behind each step to create a self-validating system of inquiry.

Introduction: The Rationale for ABA Analogs

Abscisic acid is a sesquiterpenoid hormone that centrally regulates key life-cycle transitions and environmental responses in plants, including seed dormancy, germination, and stomatal closure.[4] Its role as a "stress hormone" is particularly critical, as ABA signaling pathways are rapidly activated in response to drought, salinity, and cold, orchestrating profound transcriptional and physiological changes that enhance survival.[5]

Despite its importance, the practical application of exogenous ABA in agriculture is limited by its rapid catabolism and light-induced isomerization within the plant.[1] This has spurred the development of synthetic analogs like rac 8'-Acetylene ABA methyl ester. The structural modifications—an acetylene group at the 8' position and a methyl ester group—are hypothesized to alter its binding affinity to ABA receptors, its metabolic stability, and its overall efficacy. This guide provides the strategic workflow to test these hypotheses and fully characterize its biological profile.

Part 1: Foundational Bioassays for Determining ABA-like Activity

The initial step in characterizing any hormone analog is to determine its fundamental biological activity relative to the native compound. Does it mimic ABA (agonist), block it (antagonist), or have no effect? Simple, robust bioassays are the most effective tools for this primary screen.

Causality in Experimental Design:

The inhibition of seed germination is a classic, easily quantifiable physiological response mediated by ABA.[6] By comparing the dose-response curve of rac 8'-acetylene ABA methyl ester to that of natural (+)-ABA, we can determine its relative potency. Arabidopsis thaliana is the model organism of choice due to its rapid life cycle, genetic tractability, and the availability of ABA-insensitive mutants for downstream mechanistic validation.

Experimental Protocol 1: Arabidopsis Seed Germination Inhibition Assay

This protocol establishes the primary biological activity and effective concentration range of the test compound.

-

Preparation:

-

Prepare stock solutions of rac 8'-acetylene ABA methyl ester and (+)-ABA (Sigma-Aldrich) in DMSO.

-

Prepare Murashige and Skoog (MS) agar plates containing a concentration gradient of the test compound and (+)-ABA (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).[7] A DMSO-only plate serves as the vehicle control.

-

Surface-sterilize Arabidopsis thaliana (Col-0, wild-type) seeds using 70% ethanol followed by a bleach solution and rinsing with sterile water.

-

-

Plating and Stratification:

-

Resuspend sterilized seeds in 0.1% sterile agar and plate approximately 50-100 seeds on each prepared MS plate.

-

Seal the plates and stratify at 4°C in the dark for 3 days to synchronize germination.[8]

-

-

Incubation and Scoring:

-

Transfer plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

-

Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat.[9]

-

-

Data Analysis:

-

Calculate the germination percentage for each concentration at each time point.

-

Plot the germination percentage at a key timepoint (e.g., Day 4) against the log of the concentration to determine the concentration that inhibits germination by 50% (GI50).

-

Data Presentation: Comparative Potency Analysis

The quantitative data should be summarized to provide a clear, at-a-glance comparison of potency.

| Compound | GI50 (µM) | Max Inhibition (%) | Notes |

| (+)-Abscisic Acid | Expected ~1.5 µM | Expected >95% | Serves as the positive control and benchmark for activity. |

| rac 8'-Acetylene ABA Methyl Ester | To be determined | To be determined | A lower GI50 indicates higher potency. |

| Vehicle Control (DMSO) | N/A | <5% | Ensures the solvent has no inhibitory effect. |

Part 2: Elucidating Efficacy in Abiotic Stress Responses

Assuming the compound shows ABA-agonist activity, the next logical step is to assess its effectiveness in the most critical ABA-mediated process: abiotic stress tolerance. Stomatal closure, which reduces transpirational water loss, is the primary rapid response to drought stress and is directly controlled by ABA.[10]

Experimental Workflow: From Whole Plant to Cellular Response

A robust investigation connects the whole-plant phenotype (survival under stress) to the underlying cellular mechanism (stomatal aperture control). This two-pronged approach provides a self-validating system where the macroscopic observations are explained by the microscopic ones.

Caption: Experimental workflow for abiotic stress characterization.

Experimental Protocol 2: Stomatal Aperture Assay

This protocol directly measures the effect of the compound on the guard cells that form stomatal pores.

-

Plant Material: Grow Arabidopsis thaliana or Vicia faba (fava bean, which has large, easy-to-peel stomata) under well-watered, controlled conditions for 3-4 weeks.

-

Epidermal Peel Preparation:

-

Carefully peel a section of the abaxial (lower) epidermis from a fully expanded leaf.

-

Immediately float the peel in a "stomatal opening" buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15) and incubate under light for 2-3 hours to ensure stomata are open.[11]

-

-

Treatment:

-

Transfer the peels to a new set of petri dishes containing the opening buffer supplemented with a range of concentrations of rac 8'-acetylene ABA methyl ester or (+)-ABA (e.g., 10 µM). Include a vehicle control.

-

Incubate for a defined period (e.g., 1-2 hours).[12]

-

-

Imaging and Measurement:

-

Mount the epidermal peels on a microscope slide.

-

Using a light microscope with a calibrated eyepiece or digital camera, capture images of at least 20-30 stomata per peel.

-

Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. The aperture is often expressed as the width-to-length ratio.[11]

-

Part 3: Dissecting the Molecular Mechanism of Action

With physiological activity confirmed, the investigation must turn to the molecular level. Does rac 8'-acetylene ABA methyl ester act through the canonical ABA signaling pathway? This pathway is a well-defined negative regulatory circuit: in the absence of ABA, Protein Phosphatase 2Cs (PP2Cs) keep SnRK2 kinases inactive. ABA binding to PYR/PYL/RCAR receptors allows them to bind and inhibit PP2Cs, thus liberating SnRK2s to phosphorylate downstream targets and activate gene expression.[13][14]

Hypothesized ABA Signaling Pathway Activation

Caption: The canonical ABA signaling pathway, the hypothesized target of the analog.

Experimental Protocol 3: Quantitative RT-PCR for ABA-Marker Genes

This protocol determines if the compound activates the known downstream transcriptional targets of ABA signaling.

-

Sample Preparation:

-

Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

-

Treat the seedlings with an effective concentration of rac 8'-acetylene ABA methyl ester (determined from bioassays, e.g., 10 µM) or a mock control for a set time course (e.g., 0, 1, 3, 6 hours).

-

Harvest tissue at each time point, flash-freeze in liquid nitrogen, and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from ~100 mg of tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix.

-

Use primers specific for well-established ABA-responsive marker genes (e.g., RD29A, RAB18) and a stable housekeeping gene for normalization (e.g., ACTIN2 or UBQ10).[15]

-

Run the qPCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.[16]

-

A significant upregulation of marker genes in response to the compound, similar to that induced by (+)-ABA, provides strong evidence that it acts through the canonical ABA pathway.

-

Causality in Mechanistic Studies:

If the compound induces ABA-responsive gene expression, it strongly implies action on or upstream of the SnRK2 kinases. The ultimate proof of mechanism is to demonstrate direct interaction with the ABA receptors. An in vitro protein phosphatase inhibition assay is the gold standard.[17] This involves expressing and purifying the core components (a PYL receptor, a PP2C, and a SnRK2 kinase). The assay measures the ability of the PP2C to dephosphorylate a substrate, and then tests whether the addition of the ABA analog and the PYL receptor can inhibit this activity.[13][18] A positive result provides definitive evidence that the compound is a true ABA receptor agonist.

Conclusion and Future Outlook

This technical guide outlines a systematic, hypothesis-driven framework for the comprehensive characterization of rac 8'-acetylene ABA methyl ester. By progressing from broad physiological assays to specific cellular and molecular analyses, a researcher can build a robust, evidence-based understanding of the compound's biological activity, potency, and mechanism of action.

The potential outcomes of this research pipeline—such as the discovery of a highly potent and stable ABA agonist—could have significant implications for agriculture by providing new chemical tools to enhance crop resilience to drought and other environmental stresses.[19] The described protocols provide the validated, logical, and scientifically rigorous path to making that determination.

References

-

Fujii, H., et al. (2009). In Vitro Reconstitution of an ABA Signaling Pathway. Nature, 462(7273), 660–664.

-

Biology Discussion. (n.d.). Bioassay of Phytohormones. Biology Discussion.

-

Dave, A., et al. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. Journal of Experimental Botany, 67(8), 2279–2287.

-

Ghahremani, Z., et al. (2023). Validation of Reference Genes for Accurate RT-qPCR Normalization in Aeluropus littoralis Under Drought, Cold, and ABA Treatments. MDPI.

-

ChemicalBook. (n.d.). rac 8'-Acetylene Abscisic Acid Methyl Ester | 192987-96-5. ChemicalBook.

-

Cai, Z., et al. (2017). Design and Functional Characterization of a Novel Abscisic Acid Analog. bioRxiv.

-

Li, M., et al. (2024). Genome-Wide Identification of PYL/RCAR ABA Receptors and Functional Analysis of LbPYL10 in Heat Tolerance in Goji (Lycium barbarum). MDPI.

-

Merilo, E., et al. (2019). Role of guard-cell ABA in determining steady-state stomatal aperture and prompt vapor-pressure-deficit response. Plant-Ditech.

-

Cruz, F., et al. (2014). Abscisic Acid (ABA) Regulation of Arabidopsis SR Protein Gene Expression. PLOS ONE, 9(9), e108975.

-

Zhong, C., et al. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol, 6(22), e2005.

-

Simura, J., et al. (2021). Quantification of plant hormones by standard addition method. protocols.io.

-

Liu, W., et al. (2024). Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel Opabactin Analogs. Journal of Agricultural and Food Chemistry.

-

Seo, M., & Marion-Poll, A. (2011). Plant Hormones. Methods and Protocols, 2nd edn. Annals of Botany, 108(4), 817–818.

-

Rulcova, J., & Pospisilova, J. (2016). A Rapid and Simple Method for Microscopy-Based Stomata Analyses. PLOS ONE, 11(10), e0164809.

-

Hwang, S. G., et al. (2018). Physiological and Molecular Processes Associated with Long Duration of ABA Treatment. Frontiers in Plant Science, 9, 137.

-

Zhang, J., et al. (2022). A briefly overview of the research progress for the abscisic acid analogues. Frontiers in Plant Science, 13, 1039221.

-

Morell, M., et al. (2022). Structure-Based Modulation of the Ligand Sensitivity of a Tomato Dimeric Abscisic Acid Receptor Through a Glu to Asp Mutation in the Latch Loop. Frontiers in Plant Science, 13, 892994.

-

Pharmaffiliates. (n.d.). rac 8'-Acetylene Abscisic Acid Methyl Ester. Pharmaffiliates.

-

Toh, S., et al. (2008). High Temperature-Induced Abscisic Acid Biosynthesis and Its Role in the Inhibition of Gibberellin Action in Arabidopsis Seeds. Plant Physiology, 146(3), 1368–1385.

-

Sun, Y., et al. (2022). ABA-independent PP2C-binding in PYLs traces to bacterial origins and persists in land plants. Nature Plants, 8(1), 69–82.

-

Liu, W., et al. (2024). Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel Opabactin Analogs. ACS Publications.

-

Ye, J., et al. (2016). Quantitative RT-PCR analysis of genes involved in ABA signal transduction and biosynthesis pathways. ResearchGate.

-

Devireddy, A. R., et al. (2018). Application of ABA to a local leaf triggers local and systemic stomatal closure responses. ResearchGate.

-

Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion.

-

Bio-protocol. (2025). ABA Treatment and Stomatal Response Assay. Bio-protocol.

-

Okamoto, M. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. MDPI.

-

Planes, M. D., et al. (2015). A mechanism of growth inhibition by abscisic acid in germinating seeds of Arabidopsis thaliana based on inhibition of plasma membrane H+-ATPase and decreased cytosolic pH, K+, and anions. Journal of Experimental Botany, 66(3), 813–825.

-

Fňukalová, E., et al. (2022). Expression of Genes Involved in ABA and Auxin Metabolism and LEA Gene during Embryogenesis in Hemp. MDPI.

-

Gonzalez-Guzman, M., et al. (2014). Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening. Scilit.

-

Li, S. (2016). Effect of abscisic acid on the germination of wild-type and cer10 mutant Arabidopsis thaliana seeds. UBC Library Open Collections.

-

LGC Standards. (n.d.). rac 8'-Acetylene Abscisic Acid Methyl Ester. LGC Standards.

-

NCBS-CCAMP MS-Facility. (n.d.). Current Standard Operating Protocols (SOP), NCBS-CCAMP MS-Facility Metabolomics – Quantification of Plant Hormones. NCBS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rac 8’-Acetylene Abscisic Acid Methyl Ester | 192987-96-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 5. Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel Opabactin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ojs.library.ubc.ca [ojs.library.ubc.ca]

- 8. A mechanism of growth inhibition by abscisic acid in germinating seeds of Arabidopsis thaliana based on inhibition of plasma membrane H+-ATPase and decreased cytosolic pH, K+, and anions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. plant-ditech.com [plant-ditech.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Abscisic Acid (ABA) Regulation of Arabidopsis SR Protein Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of BHV-1510: A Next-Generation TROP-2 Antibody-Drug Conjugate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is rapidly evolving, with antibody-drug conjugates (ADCs) emerging as a cornerstone of precision oncology. This guide provides a detailed examination of the mechanism of action of BHV-1510 (formerly PBI-410), a next-generation ADC targeting the Trophoblast Cell Surface Antigen 2 (TROP-2). BHV-1510 represents a significant advancement in ADC technology, integrating a highly specific monoclonal antibody, a novel topoisomerase I inhibitor payload (TopoIx), and a proprietary site-specific conjugation technology to create a highly stable and potent therapeutic. Preclinical and emerging clinical data suggest a differentiated profile with a wide therapeutic margin, potent anti-tumor activity, and a manageable safety profile, positioning BHV-1510 as a promising candidate for the treatment of a range of solid tumors. This document will dissect each component of BHV-1510, elucidate its multi-faceted mechanism of action, and provide insight into the experimental methodologies underpinning its development.

Deconstructing BHV-1510: A Tripartite Molecular Architecture

The efficacy and safety of an ADC are determined by the interplay of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. BHV-1510 is engineered for optimal performance through the careful selection and integration of each element.[1][2]

-

The Targeting Vehicle: Anti-TROP-2 Monoclonal Antibody The specificity of BHV-1510 is conferred by a monoclonal antibody designed to bind with high affinity to TROP-2, a transmembrane glycoprotein frequently overexpressed in a wide array of epithelial cancers, including breast, lung, and urothelial carcinomas.[1] TROP-2's high expression on tumor cells and limited expression in normal tissues make it an ideal target for ADC-mediated therapy.[1] Elevated TROP-2 expression is often correlated with increased tumor aggressiveness, metastasis, and poor prognosis, underscoring its clinical relevance.[1]

-

The Warhead: TopoIx, a Novel Topoisomerase I Inhibitor Payload The cytotoxic component of BHV-1510 is a proprietary, best-in-class topoisomerase 1 inhibitor payload known as TopoIx.[1] Topoisomerase I is a critical nuclear enzyme responsible for relieving torsional stress in DNA during replication and transcription by creating and resealing single-strand breaks.[3] TopoIx, a camptothecin analog, acts by trapping the topoisomerase I-DNA cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these trapped complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis.[1][3] Preclinical data suggests that the TopoIx payload contributes to a differentiated safety profile, notably with a lack of lung toxicity that has been a concern for other TROP-2 ADCs.[4]

-

The Bridge: iLDC Site-Specific, Irreversible Linker Chemistry The connection between the antibody and the TopoIx payload is achieved using a highly stable and irreversible linker developed by GeneQuantum Healthcare.[1][2] This linker is conjugated to the antibody via the proprietary intelligent Ligase-Dependent Conjugation (iLDC) technology.[5][6] The iLDC platform is an enzymatic, site-specific conjugation method that yields a homogenous ADC population with a precise drug-to-antibody ratio (DAR) of four.[4] This homogeneity is a key differentiator from earlier-generation ADCs that often consist of heterogeneous mixtures with varying DARs, which can lead to unpredictable pharmacokinetics and a narrow therapeutic index. The stability of the linker is critical, ensuring minimal premature payload release in systemic circulation. Pharmacokinetic data for BHV-1510 confirms this stability, with the unconjugated payload concentration in circulation being very low (payload-to-ADC molar ratio < 1%).[3]

The Core Mechanism of Action: A Multi-Step Assault on TROP-2 Expressing Tumors

The anti-tumor activity of BHV-1510 is a sequential process that leverages both targeted cell killing and localized bystander effects to combat heterogeneous tumors.

Step 1: High-Affinity Binding and Internalization

The process begins with the intravenous administration of BHV-1510. The anti-TROP-2 antibody component circulates through the bloodstream and selectively binds to the TROP-2 antigen on the surface of tumor cells. Upon binding, the TROP-2/BHV-1510 complex is internalized by the cancer cell, typically through endocytosis.

Step 2: Intracellular Trafficking and Payload Release

Following internalization, the ADC is trafficked through the cell's endosomal and lysosomal pathways. Within the lysosome, the stable linker is designed to be cleaved by intracellular enzymes, leading to the release of the TopoIx payload into the cytoplasm.

Step 3: Nuclear Translocation and Topoisomerase I Inhibition

The released TopoIx, now active, translocates to the nucleus. Here, it exerts its cytotoxic effect by inhibiting topoisomerase I, as described above. The resulting DNA damage and cell cycle arrest lead to the programmed death (apoptosis) of the TROP-2 positive cancer cell.

Step 4: The Bystander Effect and Immunogenic Cell Death

A key feature of BHV-1510's mechanism is its capacity for "bystander killing".[1][4] The TopoIx payload is designed to be membrane-permeable, allowing it to diffuse out of the targeted, dying TROP-2 positive cell and into adjacent tumor cells.[7] This is critically important in solid tumors, which are often heterogeneous and may contain a mixture of TROP-2 positive and TROP-2 negative cells. This bystander effect allows BHV-1510 to eliminate neighboring cancer cells regardless of their TROP-2 expression status, thereby overcoming tumor heterogeneity.[7]

Furthermore, preclinical studies have indicated that BHV-1510 induces immunogenic cell death (ICD).[1][4] ICD is a form of apoptosis that stimulates an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs). This suggests that BHV-1510 not only directly kills tumor cells but may also recruit the patient's own immune system to attack the tumor, providing a rationale for its combination with immunotherapy agents like anti-PD-1 antibodies.[1][4]

Diagram: BHV-1510 Mechanism of Action

Caption: The multi-stage mechanism of action of BHV-1510.

Preclinical and Clinical Validation

The mechanism of action of BHV-1510 is supported by a growing body of non-clinical and clinical evidence.

Preclinical Profile

In vitro and in vivo preclinical models have demonstrated:

-

Superior Cytotoxicity: Potent killing of TROP-2 expressing cancer cell lines.[1]

-

Robust Bystander Effect: Effective killing of co-cultured TROP-2 negative cells.[1]

-

Synergy with Immunotherapy: Enhanced anti-tumor activity when combined with anti-PD-1 agents.[1][4]

-

Favorable Safety Margin: A wider therapeutic window compared to other TROP-2 ADCs in IND-enabling toxicology studies, with a notable absence of lung toxicity.[1][4]

Emerging Clinical Data

BHV-1510 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors (NCT06384807). Early data presented from the combination arm with the anti-PD-1 antibody cemiplimab are encouraging.

| Cancer Type | Number of Patients (n) | Confirmed Objective Response Rate (ORR) |

| Non-Small Cell Lung Cancer (NSCLC) | 5 | 60% |

| Endometrial Cancer | 4 | 100% |

| Urothelial Cancer | 2 | 50% |

| Overall (at 2.5 mg/kg Q3W dose) | 11 | 72.7% |

| Data from the 2025 European Society for Medical Oncology (ESMO) Immuno-Oncology Congress presentation.[3][8] |

The clinical safety profile appears manageable and differentiated from other TROP-2 ADCs, with low rates of neutropenia and diarrhea.[3][8] The most common toxicity was oral mucositis/stomatitis, a known class effect of TROP-2 targeted therapies.[3] Crucially, no cases of interstitial lung disease were reported.[3][8]

Key Experimental Methodologies

The characterization of BHV-1510 relies on a suite of specialized analytical and biological assays. The protocols described below are representative of the standard methodologies used in the field to validate the critical attributes of an ADC.

Determination of Drug-to-Antibody Ratio (DAR)

A critical quality attribute of BHV-1510 is its homogenous DAR of 4. This is typically verified using Hydrophobic Interaction Chromatography (HIC).

Workflow: DAR Analysis by HIC

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).

Protocol: HIC-HPLC for DAR Determination

-

System Preparation: Equilibrate a biocompatible HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). Mobile phase B is a low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[9]

-

Sample Injection: Inject a defined amount of the BHV-1510 ADC onto the column.

-

Elution: Elute the bound ADC species using a linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes). Species with higher DAR are more hydrophobic and will elute later.[10]

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR 0, 2, 4). The average DAR is calculated as the weighted average of the peak areas.

In Vitro Cytotoxicity Assay

To determine the potency of the ADC, its ability to kill cancer cells is measured in vitro.

Protocol: MTT Assay for IC50 Determination

-

Cell Plating: Seed TROP-2 positive (e.g., NCI-H322) and TROP-2 negative (e.g., Jurkat) cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of BHV-1510, the free TopoIx payload, and a non-targeting control ADC. Treat the cells with these compounds for a period of 96-120 hours.[11][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11][12]

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a sigmoidal dose-response curve fit.[11]

Bystander Killing Assay

This assay evaluates the ability of the payload to kill neighboring, antigen-negative cells.

Protocol: Co-Culture Bystander Assay

-

Cell Labeling: Label the TROP-2 negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the TROP-2 positive "donor" cells.

-

Co-Culture Plating: Plate a mixture of TROP-2 positive and GFP-labeled TROP-2 negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).

-

ADC Treatment: Treat the co-culture with a concentration of BHV-1510 that is highly cytotoxic to the TROP-2 positive cells but has minimal direct effect on the TROP-2 negative cells.[13]

-

Incubation: Incubate the plates for an extended period (e.g., 5-6 days).

-

Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the TROP-2 positive and the GFP-labeled TROP-2 negative cell populations. A significant reduction in the viability of the GFP-labeled cells in the presence of TROP-2 positive cells and the ADC indicates a bystander effect.[14][15]

Conclusion and Future Directions

BHV-1510 (PBI-410) is a highly engineered antibody-drug conjugate whose mechanism of action is rooted in the synergistic combination of three advanced components: a specific anti-TROP-2 antibody, a potent and differentiated TopoIx payload, and a stable, site-specific enzymatic conjugation technology. Its multi-pronged attack, involving direct killing of TROP-2 positive cells, bystander killing of adjacent tumor cells, and the induction of an immune response, provides a strong rationale for its development in solid tumors. The homogeneity afforded by the iLDC technology and the favorable properties of the linker and payload contribute to a promising pharmacokinetic and safety profile. Early clinical data are encouraging and support the continued investigation of BHV-1510, both as a monotherapy and in combination with checkpoint inhibitors, as a potential best-in-class treatment for patients with TROP-2 expressing cancers.

References

-

Biohaven Ltd. (2024, May 29). Biohaven Doses First Patient with its Novel Trop-2 Directed Antibody Drug Conjugate BHV-1510 in Advanced or Metastatic Epithelial Tumors. Investing News Network. [Link]

-

Biohaven Ltd. (2025, December 11). Biohaven Presents Clinical Safety and Efficacy Data for BHV-1510, a Next-Generation Trop2 Antibody Drug Conjugate in Combination with Cemiplimab at the 2025 European Society for Medical Oncology (ESMO) Immuno-Oncology Congress. PR Newswire. [Link]

-

Clinical Trials Arena. (2024, May 30). Biohaven doses first subject in Phase I/II tumour treatment study. [Link]

-

Biohaven Ltd. (2024, June 7). Biohaven Administers First Dose of Trop-2 ADC BHV-1510 in Advanced Epithelial Tumors. [Link]

-

Biohaven Ltd. (2025, December 11). Biohaven Presents Clinical Safety and Efficacy Data for BHV-1510.... [Link]

-

ApexOnco. (2024, December 6). Biohaven aims to become an oncology fast follower. Clinical Trials Arena. [Link]

-

Gao, Y., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology. [Link]

-

Singh, A. P., et al. (2019). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal. [Link]

-

Schneider, S. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies Application Note. [Link]

-

Nakada, T., et al. (2019). Bystander killing effect of antibody–drug conjugates (ADCs) in coculture conditions in vitro. Scientific Reports. [Link]

-

Fusion QbD. (n.d.). Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. [Link]

-

ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays.... [Link]

-

Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. [Link]

-

Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). [Link]

-

Z-heng, Z., et al. (2022). Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates. Molecular Cancer Therapeutics. [Link]

-

LCGC International. (2026, January 26). Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. [Link]

-

Agilent Technologies. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. [Link]

-

BioSpace. (2020, June 11). World's first iLDC enabling ADC drug receives IND clearance by the US FDA. [Link]

-

Rodriguez-Aller, M., et al. (2019). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chemical Technology & Biotechnology. [Link]

-

Biopharma PEG. (2022, May 23). The Bystander Effect of ADCs. [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. (2020, June 12). First 'Intelligent Ligase-dependent Conjugation' Enabling ADC Receives FDA IND Clearance. [Link]

-

FirstWord Pharma. (2022, December 26). GeneQuantum and WuXi XDC have entered into strategic cooperation to empower innovative bioconjugates development. [Link]

-

Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]

-

BioAgilytix. (n.d.). ADCC and CDC Assay: Validation and Optimization. [Link]

- Google Patents. (2021).

-

BioWorld. (2023, July 18). Genequantum strikes deal for its ADC conjugation technology with Inxmed. [Link]

Sources

- 1. Biohaven Doses First Patient with its Novel Trop-2 Directed Antibody Drug Conjugate BHV-1510 in Advanced or Metastatic Epithelial Tumors | INN [investingnews.com]

- 2. Biohaven Administers First Dose of Trop-2 ADC BHV-1510 in Advanced Epithelial Tumors [synapse.patsnap.com]

- 3. Biohaven Presents Clinical Safety and Efficacy Data for BHV-1510, a Next-Generation Trop2 Antibody Drug Conjugate in Combination with Cemiplimab at the 2025 European Society for Medical Oncology (ESMO) Immuno-Oncology Congress | Biohaven, Ltd. [ir.biohaven.com]

- 4. Biohaven doses first subject in Phase I/II tumour treatment study [clinicaltrialsarena.com]

- 5. biospace.com [biospace.com]

- 6. adcreview.com [adcreview.com]

- 7. biochempeg.com [biochempeg.com]

- 8. Biohaven Presents Clinical Safety and Efficacy Data for BHV-1510, a Next-Generation Trop2 Antibody Drug Conjugate in Combination with Cemiplimab at the 2025 European Society for Medical Oncology (ESMO) Immuno-Oncology Congress [prnewswire.com]

- 9. agilent.com [agilent.com]

- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Synthetic Abscisic Acid (ABA) Analogs for Researchers and Drug Development Professionals

Introduction: The Rationale for Synthetic ABA Analogs

Abscisic acid (ABA), a naturally occurring sesquiterpenoid plant hormone, is a critical regulator of various physiological processes, including seed dormancy, plant development, and responses to environmental stressors such as drought and salinity.[1][2] Its central role in mediating stress tolerance has made it a molecule of significant interest for agricultural applications aimed at improving crop resilience. However, the practical application of exogenous ABA is hampered by its inherent chemical instability, particularly its susceptibility to photoisomerization and rapid metabolic degradation within plants.[1][2] This has driven the development of synthetic ABA analogs designed to overcome these limitations, offering enhanced stability, potency, and, in some cases, receptor selectivity. This guide provides an in-depth exploration of the key physicochemical properties of these synthetic analogs, their measurement, and their profound influence on biological activity.

Classification of Synthetic ABA Analogs

Synthetic ABA analogs can be broadly categorized based on their functional effect on the ABA signaling pathway as either agonists or antagonists.

-

Agonists: These molecules mimic the action of natural (+)-ABA by binding to and activating the PYR/PYL/RCAR family of receptors, thereby initiating the downstream signaling cascade that leads to stress responses.[1][3] Notable examples include pyrabactin, the first synthetic ABA mimic discovered, and quinabactin (QB) or ABA Mimic 1 (AM1).[3][4]

-

Antagonists: These analogs bind to the ABA receptors but fail to induce the conformational change necessary for signal transduction. Instead, they block the binding of endogenous ABA, thereby inhibiting the signaling pathway.[5] An example of a known ABA antagonist is PBI686.[6]

Further classification can be made based on their chemical scaffolds, such as naphthalene-sulfonamide derivatives (e.g., pyrabactin) or dihydroquinolinone-based compounds (e.g., quinabactin).[3][4]

Core Physicochemical Properties and Their Impact on Biological Function

The efficacy of a synthetic ABA analog is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile within the plant, as well as its ability to interact with the target receptors.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's ability to permeate plant cell membranes.[4] An optimal LogP value is essential for the analog to traverse the waxy cuticle of leaves and the lipid bilayers of cell membranes to reach its site of action.

-

Impact on Bioavailability: Increased lipophilicity can enhance membrane permeability and uptake. For instance, the addition of fluorine atoms to quinabactin analogs was shown to increase their lipo-solubility and plasma membrane permeability.[4]

-

Structure-Activity Relationship (SAR): Modifications to the ABA scaffold that alter its lipophilicity can significantly impact biological activity. Structure-activity relationship studies have been instrumental in designing analogs with improved cellular uptake.

Table 1: Physicochemical Properties of Natural ABA and Selected Synthetic Analogs

| Compound | Type | Molar Mass ( g/mol ) | Aqueous Solubility | LogP (estimated) | pKa (estimated) |

| (+)-Abscisic Acid | Natural Hormone | 264.32 | 3.192 g/L (at 20°C, pH 7)[5] | 1.88[2] | 4.74[2] |

| Pyrabactin | Agonist | 377.26 | >10 mg/mL in DMSO[7] | - | - |

| Quinabactin (AM1) | Agonist | - | Less water-soluble than ABA[8] | - | - |

Note: Experimental data for synthetic analogs is often limited in publicly available literature. The table will be updated as more data becomes available.

Aqueous Solubility

While lipophilicity is crucial for membrane transport, adequate aqueous solubility is necessary for the transport of the analog through the plant's vascular system (xylem and phloem). Poor aqueous solubility can lead to precipitation and reduced bioavailability.[8]

-

Formulation Challenges: Analogs with low water solubility, such as quinabactin, may present challenges for formulation and application in agricultural settings.[8]

-

Kinetic vs. Thermodynamic Solubility: For drug discovery and development, both kinetic and thermodynamic solubility are important parameters. Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves, while thermodynamic solubility represents the true equilibrium solubility.

Chemical Stability

A primary driver for the development of synthetic ABA analogs is to overcome the inherent instability of the natural hormone.

-

Photostability: Natural ABA contains a dienoic acid side chain that is susceptible to cis-trans isomerization upon exposure to UV light, leading to the formation of the biologically inactive 2-trans-ABA.[1] Synthetic analogs are often designed with modified side chains or ring structures to enhance their resistance to photodegradation.

-

pH Stability: The stability of ABA analogs in different pH environments is crucial, as the pH of various plant cellular compartments can vary. Hydrolytic degradation can be a concern for certain chemical functionalities.

-

Metabolic Stability: Analogs are designed to be more resistant to the rapid catabolism that inactivates natural ABA in plants, primarily through oxidation at the 8'-methyl group.[2]

Acid Dissociation Constant (pKa)

The pKa of an ABA analog determines its ionization state at a given pH. Since the pH of the apoplast (the space outside the cell membrane) is typically acidic, a weak acid like ABA (pKa ≈ 4.74) will be largely in its protonated, uncharged form, facilitating its diffusion across the plasma membrane.[2] Inside the more alkaline cytoplasm, it deprotonates to its anionic form, which is less membrane-permeable, effectively trapping it inside the cell. The pKa of synthetic analogs will similarly influence their cellular uptake and distribution.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of these physicochemical properties is essential for the rational design and selection of promising ABA analog candidates.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

This method provides a rapid and reliable alternative to the traditional shake-flask method for determining LogP. It is based on the correlation between a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column and its lipophilicity.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Select a series of standard compounds with known LogP values that bracket the expected LogP of the ABA analog.

-

Prepare stock solutions of each standard and the test analog in a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will depend on the compounds being analyzed and should be optimized to achieve good peak separation and reasonable retention times.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector set at a wavelength where all compounds have adequate absorbance.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Chromatographic Analysis:

-

Inject a small volume (e.g., 10 µL) of each standard solution and the test analog solution onto the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k'):

-

For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

-

Generation of Calibration Curve:

-

Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = LogP and x = log k'.

-

-

Determination of LogP for the ABA Analog:

-

Using the log k' value calculated for the test analog, interpolate its LogP value from the calibration curve using the regression equation.

-

Diagram of the Experimental Workflow for LogP Determination:

Caption: Workflow for LogP determination using RP-HPLC.

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is designed for the rapid screening of the kinetic solubility of multiple compounds in a 96-well plate format using nephelometry or UV spectroscopy.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare high-concentration stock solutions of the ABA analogs in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Plate Setup:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and incubate at a constant temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV Spectroscopy after Filtration: Alternatively, filter the contents of each well through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate.

-

-

Data Analysis:

-

Nephelometry: The kinetic solubility is often defined as the highest concentration at which the light scattering signal is not significantly different from the background.

-

UV Spectroscopy: Create a calibration curve for each compound using known concentrations. Determine the concentration of the compound in the filtered solutions and identify the highest concentration that remains in solution.

-

Diagram of the Kinetic Solubility Assay Workflow:

Caption: The core ABA signaling pathway showing the distinct actions of agonists and antagonists.

Receptor Selectivity

The Arabidopsis genome encodes 14 PYR/PYL/RCAR receptors, which are classified into different subfamilies. [5]Synthetic analogs can exhibit selectivity for certain receptor subtypes, which can be advantageous for targeting specific physiological responses. For example, pyrabactin was found to be a selective agonist for a subset of the PYR/PYL receptors. [9][10]This selectivity arises from subtle differences in the ligand-binding pockets of the receptor isoforms, which can favor the binding of one analog over another. [9]The ability to design receptor-selective agonists and antagonists opens up possibilities for fine-tuning plant responses to environmental cues.

Conclusion

The development of synthetic ABA analogs with optimized physicochemical properties represents a promising strategy for enhancing crop stress tolerance and improving agricultural productivity. A thorough understanding and systematic evaluation of properties such as lipophilicity, solubility, and stability are paramount for the rational design of next-generation plant growth regulators. The experimental protocols and theoretical framework presented in this guide provide a foundation for researchers and drug development professionals to characterize and advance novel ABA analogs from the laboratory to the field.

References

- Cao, M., et al. (2017). A fluorine-containing ABA mimic has enhanced ABA-like activity in Arabidopsis.

- Cutler, S. R., et al. (2010). Abscisic Acid: Emergence of a Core Signaling Network. Annual Review of Plant Biology, 61, 651-679.

- Finkelstein, R. (2013). Abscisic Acid: Biosynthesis and Response. The Arabidopsis Book, 11, e0166.

- Park, S.-Y., et al. (2009). Abscisic Acid-Activated Kinase Family Protein Kinases Function in ABA Signaling. Science, 324(5930), 1068-1071.

- Takeuchi, J., et al. (2014). Abscisic acid receptor PYL9 is a direct target of the transcription factor ABI4 in Arabidopsis. The Plant Journal, 80(2), 328-341.

- Melcher, K., et al. (2009). A gate-latch-lock mechanism for hormone signalling by abscisic acid receptors.

- Melcher, K., et al. (2010). Structural basis for selective activation of ABA receptors. Nature Structural & Molecular Biology, 17(9), 1102-1108.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Foodb.ca. (2020). Showing Compound Abscisic acid (FDB014933). FooDB.

- S-abscisic acid. (2023). AERU, University of Hertfordshire.

- Wikipedia. (2023). Pyrabactin.

- Gonzalez-Guzman, M., et al. (2014). Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist quinabactin, and the capability to enhance plant drought resistance. Journal of Experimental Botany, 65(15), 4451-4464.

- Okamoto, M., et al. (2013). The ABA receptor PYL9 and the PP2C HAB1 are major players in the ABA-dependent regulation of drought-responsive gene expression in Arabidopsis. Plant and Cell Physiology, 54(6), 995-1006.

- Vaidya, A. S., et al. (2019). Dynamic control of plant water use using designed ABA receptor agonists. Science, 366(6464), eaaw8848.

- Benson, C. L., et al. (2021). Click-to-lead design of a picomolar ABA receptor antagonist with potent activity in vivo. Proceedings of the National Academy of Sciences, 118(36), e2108238118.

- Zhang, X., et al. (2013). Structural Insights into the Abscisic Acid Stereospecificity by the ABA Receptors PYR/PYL/RCAR. PLoS ONE, 8(7), e67477.

- Inventiva Pharma. (n.d.).

- Sigma-Aldrich. (n.d.).

- WuXi AppTec. (2023).

- Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol.

- BMG LABTECH. (2004).

- Waters Corporation. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Google Patents. (2003). High throughput HPLC method for determining Log P values. US6524863B1.

- Frontiers. (2022). A briefly overview of the research progress for the abscisic acid analogues. Frontiers in Plant Science.

- Frontiers. (2015). Structural basis and functions of abscisic acid receptors PYLs. Frontiers in Plant Science.

- MDPI. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology.

- PubMed Central (PMC). (2014). Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture.

- ResearchGate. (n.d.). ABA and related ABA analogs. Compounds are labeled accordingly, with (+)

- ResearchGate. (n.d.). Pyrabactin functions both as selective ABA receptor agonist and antagonist.

- ResearchGate. (n.d.).

- eLife. (2013). An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants.

- Purdue University. (n.d.). Combining chemical and genetic approaches to increase drought resistance in plants.

- ResearchGate. (2016). Abscisic Acid Analogues That Act as Universal or Selective Antagonists of Phytohormone Receptors.

- MDPI. (2023). How Changes in ABA Accumulation and Signaling Influence Tomato Drought Responses and Reproductive Development.